kanamycin B(5+) -

kanamycin B(5+)

Catalog Number: EVT-1593481
CAS Number:
Molecular Formula: C18H42N5O10+5
Molecular Weight: 488.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.
Source and Classification

Kanamycin B is sourced from microbial fermentation processes, specifically from Micromonospora purpurea. It belongs to the class of aminoglycosides, which are characterized by their amino sugar components and a mechanism of action that involves binding to bacterial ribosomes, thereby inhibiting protein synthesis.

Synthesis Analysis

Methods

Technical Details

Key synthetic methods include:

  • Protection and Deprotection: Various functional groups on kanamycin B are protected during synthesis to prevent unwanted reactions. For instance, carbobenzyloxy groups are often used for this purpose.
  • Acylation: The introduction of acyl groups at specific positions (e.g., 5″ position) has been shown to alter the antibacterial activity significantly. This involves selective substitution reactions where the hydroxyl groups are replaced with acyl chains of varying lengths.
Molecular Structure Analysis

Structure

Kanamycin B has a complex molecular structure characterized by multiple amino sugar units linked to a central ring system. The core structure includes:

  • Aminosugars: These contribute to the antibiotic's binding affinity to bacterial ribosomes.
  • Hydroxyl Groups: Present on various positions, these groups can be modified to enhance activity or alter pharmacokinetics.

Data

The molecular formula for kanamycin B is C18H37N7O12C_{18}H_{37}N_7O_{12}, with a molecular weight of approximately 581.6 g/mol. The compound features several chiral centers, contributing to its stereochemistry and biological activity.

Chemical Reactions Analysis

Reactions

Kanamycin B undergoes various chemical reactions that can modify its structure:

  • Acylation Reactions: These reactions introduce new acyl groups that can enhance antibacterial efficacy against resistant strains.
  • Hydrolysis: Under certain conditions, kanamycin B can hydrolyze, affecting its stability and activity.

Technical Details

The synthesis involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and desired product purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed for monitoring progress and purity assessment.

Mechanism of Action

Kanamycin B exerts its antibacterial effects primarily through:

  • Binding to Ribosomal RNA: Specifically, it binds to the 16S rRNA component of the bacterial ribosome's A site, disrupting protein synthesis.
  • Inducing Misreading of mRNA: This leads to the production of nonfunctional or toxic proteins within bacterial cells.

Process and Data

The binding affinity of kanamycin B for ribosomal RNA has been quantified using techniques such as MicroScale Thermophoresis (MST), revealing dissociation constants (KD) that indicate strong binding interactions with various RNA types, including tRNA and rRNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kanamycin B typically appears as a white or off-white powder.
  • Solubility: It is soluble in water but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: Kanamycin B is sensitive to heat and acidic conditions, which can lead to degradation.
  • pH Sensitivity: Its activity can be influenced by pH levels, with optimal activity often observed at physiological pH ranges.

Relevant data indicates that kanamycin B maintains stability under neutral conditions but may degrade under extreme pH levels or high temperatures .

Applications

Scientific Uses

Kanamycin B is widely used in:

  • Clinical Settings: As an antibiotic treatment for serious bacterial infections, particularly those caused by resistant strains.
  • Research: In microbiological studies to investigate mechanisms of antibiotic resistance and the development of new antibiotics.

Additionally, ongoing research into modified derivatives aims to enhance its efficacy and reduce potential toxicity while maintaining its therapeutic benefits .

Biosynthetic Pathways and Genetic Regulation

Gene Cluster Organization in Streptomyces kanamyceticus

The kanamycin biosynthetic gene cluster spans ~32 kb in S. kanamyceticus, containing 28–40 open reading frames (ORFs) organized into functional modules for precursor synthesis, glycosylation, tailoring, resistance, and regulation [1] [4] [7]. Core enzymatic components include:

  • Aminocyclitol synthesis: kanC, kanD, and kanE genes for 2-deoxystreptamine (2-DOS) formation
  • Glycosyltransferases: kanM1 (catalyzes 4,6-disubstitution of 2-DOS) and kanM2
  • Amination enzymes: kanQ (dehydrogenase) and kanB (aminotransferase)
  • Tailoring enzymes: kanJ (dioxygenase) and kanK (reductase) [1] [2]

Industrial overproducing strains (e.g., 12-6) exhibit chromosomal amplification of a 145-kb DNA segment containing the entire kanamycin cluster. This amplifiable unit of DNA (AUD) can exceed 36 tandem copies, resulting in >5.7 Mb of amplified DNA and correlating with 12-fold increased kanamycin B production [7]. CRISPR-like repetitive sequences flanking the AUD may facilitate recombination-driven amplification under kanamycin selection pressure [7].

Table 1: Core Genes in Kanamycin B Biosynthetic Cluster

GeneFunctionProtein TypeRole in Kanamycin B Pathway
kanM1GlycosyltransferaseGT1 family enzymeTransfers NDP-GlcNAc to 2-DOS at C4
kanNDeacetylaseMetallohydrolaseRemoves acetyl group from GlcNAc moiety
kanJDioxygenaseFe(II)/αKG-dependent enzymeCatalyzes oxidative deamination at C2'
kanKReductaseNADPH-dependent reductaseReduces 2'-oxo intermediate to kanamycin A
kanGResistance geneAminoglycoside phosphotransferaseSelf-protection mechanism
scbR-likeRegulatory geneGamma-butyrolactone receptorModulates cluster expression

Role of KanJ and KanK in Oxidative Deamination and Reduction

Kanamycin B is converted to kanamycin A via a two-step enzymatic cascade:1. KanJ-mediated deamination: This Fe(II)/α-ketoglutarate-dependent dioxygenase oxidatively deaminates the C2' amino group of kanamycin B, producing 2'-oxo-kanamycin B and ammonia [1] [2]. Structural studies reveal KanJ's binding pocket accommodates diverse aminoglycosides through hydrogen bonds between:- The methylamino group of kanamycin B- Conserved residues Asp¹³⁴ and Cys¹⁵⁰- Hydroxyl groups and Asn¹²⁰/Gln⁸⁰ [2]Density functional theory (DFT) simulations indicate the reaction proceeds via Fe⁴⁺=O species, abstracting hydrogen atoms to form an imine intermediate at acidic pH or via OH-rebound at basic pH [2].

  • KanK-mediated reduction: The NADPH-dependent reductase selectively reduces the 2'-oxo intermediate to the 2'-hydroxy group of kanamycin A. In vitro reconstitution confirms this pathway, with KanJ/KanK converting >90% of kanamycin B to kanamycin A within 2 hours [1] [2].

Table 2: Enzymatic Parameters of Kanamycin Conversion Machinery

EnzymeCofactorsKm (μM)kcat (min⁻¹)Optimal pHSpecificity Constants
KanJFe²⁺, α-ketoglutarate, O₂18.2 ± 2.14.7 ± 0.37.0–7.5Broad substrate range
KanKNADPH15.8 ± 1.99.2 ± 0.66.8–7.2Strict for 2'-oxokanamycin

Substrate Promiscuity of Glycosyltransferases in Parallel Biosynthetic Routes

Early studies proposed parallel biosynthetic pathways for kanamycins A and B due to glycosyltransferase promiscuity [1] [4]:

  • KanM1 substrate flexibility: This enzyme utilizes both NDP-Glc (leading to kanamycin A precursors) and NDP-GlcNAc (yielding kanamycin B precursors) [1] [9]. Kinetic analysis shows 3-fold higher efficiency for NDP-Glc than NDP-GlcNAc.
  • Hypothetical bifurcation: NDP-Glc incorporation was proposed to generate paromamine en route to kanamycin A, while NDP-GlcNAc forms N-acetylparomamine for kanamycin B biosynthesis [4].

However, genetic evidence contradicts this model:

  • Disruption of kanN (putative 2'-N-acetylparomamine deacetylase) abolishes production of both kanamycins A and B, rather than enriching kanamycin A as predicted [1].
  • Deletion of kanJ shifts metabolic flux exclusively to kanamycin B (yield: 3,268 ± 255 μg/mL), confirming kanamycin A derives from B via the KanJ/KanK pathway [1] [3].

Table 3: Substrate Specificity of Kanamycin Biosynthetic Enzymes

EnzymePrimary SubstrateAlternative SubstratesCatalytic Efficiency (kcat/Km)Pathway Outcome
KanM1NDP-GlcNDP-GlcNAc1.8 × 10⁴ M⁻¹s⁻¹ (NDP-Glc) vs. 6.2 × 10³ M⁻¹s⁻¹ (NDP-GlcNAc)Kanamycin A vs. B precursors
KanM2Paromamine6'-oxoparomamineNot determinedForms kanamycin C
KanJKanamycin BGentamicin A2, sisomicin2.9 × 10³ M⁻¹s⁻¹ (kanamycin B)Generates 2'-oxo intermediate

Metabolic Flux Analysis in Kanamycin B vs. Kanamycin A Production

Metabolic engineering demonstrates that modulating kanJ and kanK expression directly controls kanamycin B/A ratios:

  • kanJ disruption strains: Accumulate kanamycin B as the dominant product (3,268 ± 255 μg/mL; 12-fold higher than wild type), with kanamycin A undetectable [1] [3].
  • kanJ/kanK overexpression: Strains with three genomic copies reduce kanamycin B to 128 ± 20 μg/mL (54% decrease) while increasing kanamycin A purity [1] [3].

Flux bottlenecks identified include:

  • Cofactor availability: KanJ requires α-ketoglutarate and molecular O₂, linking flux to TCA cycle activity
  • Redox balance: KanK consumes NADPH, making reduction efficiency dependent on cellular NADPH/NADP⁺ ratios
  • Precursor competition: UDP-GlcNAc biosynthesis competes with primary metabolism for acetyl-CoA and glutamine [1] [10]

Environmental factors further modulate flux:

  • Phosphate limitation: Activates PhoP regulator, repressing kanamycin biosynthesis [10]
  • Nitrogen sources: Ammonium represses kanamycin production via GlnR-mediated regulation, while amino acids enhance yield [8] [10]
  • Gamma-butyrolactones: Signaling molecules like SCB1-3 in S. coelicolor induce antibiotic clusters, though specific autoregulators in S. kanamyceticus remain uncharacterized [10].

Table 4: Metabolic Engineering Outcomes in Modified S. kanamyceticus Strains

Strain ModificationKanamycin B Yield (μg/mL)Kanamycin A Yield (μg/mL)Kanamycin B ReductionKey Metabolic Impact
Wild-type (CG305)275 ± 152100 ± 150BaselineNative flux distribution
ΔkanJ mutant3268 ± 255Not detected-1188%Blocked conversion to kanamycin A
kanJ/kanK overexpression (3 copies)128 ± 202870 ± 21054% reductionEnhanced B→A conversion
kanN disruptionNot detectedNot detected100% reductionAbolished early pathway function
Amplified gene cluster (Strain 12-6)3300* (estimated)25,200* (estimated)N/AIncreased precursor supply and enzyme dosage

*Values extrapolated from 12-fold total kanamycin increase [7]

Properties

Product Name

kanamycin B(5+)

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

Molecular Formula

C18H42N5O10+5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

SKKLOUVUUNMCJE-FQSMHNGLSA-S

Synonyms

aminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+]

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.